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molecular formula C13H7N3O B186224 4-Pyridin-3-yloxybenzene-1,2-dicarbonitrile CAS No. 93485-73-5

4-Pyridin-3-yloxybenzene-1,2-dicarbonitrile

Cat. No. B186224
M. Wt: 221.21 g/mol
InChI Key: PLUZIFDYUWBQSQ-UHFFFAOYSA-N
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Patent
US07863292B2

Procedure details

A mixture of 4-nitro-phthalonitrile (3.46 g, 20 mmol), pyridin-3-ol (1.90 g, 20 mmol), K2CO3 (8.29 g, 60 mmol), and DMF (50 ml) was stirred at ambient temperature overnight. The reaction mixture was then combined with another batch of the same reaction performed on the same scale. Subsequently, the solid components were removed by filtration and the filtrate was concentrated in vacuo. To the residue was added water and the mixture was extracted with EtOAc. The organic phase was then washed with brine, dried, and evaporated in vacuo. The residue was recrystallized from EtOAc/MeOH to give 8.3 g of the title compound; 1H NMR (CDCl3): δ=8.56 to 8.59 (m, 1H), 8.45 to 8.47 (m, 1H), 7.76 (d, 1H), 7.42 to 7.44 (m, 2H), 7.22 to 7.32 (m, 2H).
Quantity
3.46 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
8.29 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+]([C:4]1[CH:5]=[C:6]([C:12]#[N:13])[C:7](=[CH:10][CH:11]=1)[C:8]#[N:9])([O-])=O.[N:14]1[CH:19]=[CH:18][CH:17]=[C:16]([OH:20])[CH:15]=1.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[N:14]1[CH:19]=[CH:18][CH:17]=[C:16]([O:20][C:4]2[CH:5]=[C:6]([C:12]#[N:13])[C:7](=[CH:10][CH:11]=2)[C:8]#[N:9])[CH:15]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
3.46 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(C#N)=CC1)C#N
Name
Quantity
1.9 g
Type
reactant
Smiles
N1=CC(=CC=C1)O
Name
Quantity
8.29 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was then combined with another batch of the same reaction
CUSTOM
Type
CUSTOM
Details
Subsequently, the solid components were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
ADDITION
Type
ADDITION
Details
To the residue was added water
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc
WASH
Type
WASH
Details
The organic phase was then washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from EtOAc/MeOH

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1=CC(=CC=C1)OC=1C=C(C(C#N)=CC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 8.3 g
YIELD: CALCULATEDPERCENTYIELD 187.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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